2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
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Overview
Description
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone involves several steps:
Isoxazole Formation: The isoxazole ring can be synthesized using metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metals.
Piperazine Derivative Formation:
Final Coupling: The final step involves coupling the isoxazole and piperazine derivatives under specific reaction conditions to form the target compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:
(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound has a similar isoxazole ring but differs in the functional groups attached to it.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Another similar compound with different substituents on the isoxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H26N4O3/c1-16-19(20(22-28-16)17-7-3-2-4-8-17)21(27)25-13-11-23(12-14-25)15-18(26)24-9-5-6-10-24/h2-4,7-8H,5-6,9-15H2,1H3 |
InChI Key |
HWCYMTPFVVPEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(=O)N4CCCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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